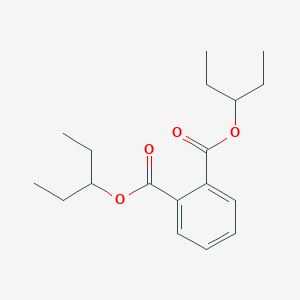

bis(3-Pentyl) Phthalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of dipentan-3-yl benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid (phthalic acid) with pentan-3-ol. The reaction is usually catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of dipentan-3-yl benzene-1,2-dicarboxylate may involve continuous esterification processes where phthalic anhydride is reacted with pentan-3-ol in the presence of a catalyst. The reaction is carried out in large reactors, and the product is continuously removed and purified to achieve high yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Dipentan-3-yl benzene-1,2-dicarboxylate can undergo various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of benzene-1,2-dicarboxylic acid and pentan-3-ol.

Oxidation: The compound can be oxidized to form phthalic acid derivatives under strong oxidizing conditions.

Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

Hydrolysis: Benzene-1,2-dicarboxylic acid and pentan-3-ol.

Oxidation: Phthalic acid derivatives.

Substitution: Various substituted phthalate esters depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

BPP is characterized by its chemical structure, which includes two 3-pentyl groups attached to a phthalate backbone. This configuration influences its physical properties, such as solubility and volatility, making it suitable for specific applications.

Environmental Applications

Monitoring and Analysis of Phthalates in Water Bodies

BPP is often studied in the context of environmental monitoring due to its presence in surface waters. Research has shown that phthalates can leach into water systems from plastic materials, leading to contamination. For instance, a study analyzed the distribution of phthalate diesters in Lake Baikal, providing insights into their environmental behavior and degradation patterns .

Table 1: Distribution of Phthalate Diesters in Surface Waters

| Location | Concentration (µg/L) | Main Phthalates Detected |

|---|---|---|

| Lake Baikal | 0.5 - 2.0 | BPP, DEHP, DBP |

| River Thames | 0.2 - 1.5 | BPP, BBP |

| Great Lakes | 0.1 - 0.8 | BPP, DnBP |

Toxicological Studies

Health Impact Assessments

BPP has been included in toxicological assessments to evaluate its potential health impacts. Epidemiological studies suggest that exposure to certain phthalates may disrupt normal development and contribute to health issues such as asthma and other allergic conditions . BPP's structural similarity to other phthalates raises concerns about its endocrine-disrupting capabilities.

Case Study: Phthalate Exposure and Children's Health

A comprehensive review highlighted the relationship between early-life exposure to phthalates, including BPP, and adverse pediatric health outcomes. The findings indicated that exposure during critical developmental windows could lead to increased risks of allergic diseases and developmental delays .

Risk Assessment Frameworks

The regulatory landscape surrounding phthalates is evolving, with agencies like the European Chemicals Agency (ECHA) focusing on cumulative risk assessments for phthalate exposure. BPP's classification within this framework necessitates ongoing research to determine safe exposure levels and potential restrictions on its use in consumer products .

Mécanisme D'action

The mechanism of action of dipentan-3-yl benzene-1,2-dicarboxylate involves its interaction with biological molecules, particularly enzymes and receptors. As a phthalate ester, it can disrupt endocrine functions by mimicking or inhibiting the action of natural hormones. This disruption can lead to various biological effects, including reproductive toxicity and developmental abnormalities .

Comparaison Avec Des Composés Similaires

Similar Compounds

Dibutyl phthalate: A phthalate ester used as a plasticizer with similar chemical properties.

Diethyl phthalate: Another phthalate ester used in cosmetics and personal care products.

Diisononyl phthalate: A high molecular weight phthalate ester used in flexible PVC applications.

Uniqueness

Dipentan-3-yl benzene-1,2-dicarboxylate is unique due to its specific ester groups, which confer distinct physical and chemical properties. Its use as a plasticizer in specialized applications highlights its importance in modifying the flexibility and durability of materials .

Activité Biologique

Bis(3-pentyl) phthalate (BPP) is a member of the phthalate family, which are widely used as plasticizers in various applications. Understanding the biological activity of BPP is crucial due to its potential environmental and health impacts. This article synthesizes current research on the biological effects, mechanisms of action, and ecological implications of BPP.

- Chemical Structure : BPP is an ester formed from phthalic acid and 3-pentanol.

- Molecular Formula : C₁₅H₂₄O₄

- Molecular Weight : 280.36 g/mol

Biological Activity Overview

BPP exhibits various biological activities, including endocrine disruption, cytotoxicity, and potential carcinogenic effects. These activities are often assessed through in vitro and in vivo studies.

Endocrine Disruption

Phthalates are known endocrine disruptors, affecting hormone signaling pathways. BPP has been shown to interact with estrogen receptors, leading to altered reproductive functions in animal models.

Cytotoxicity

Research indicates that BPP can induce cytotoxic effects in various cell lines. For example, studies have demonstrated that exposure to BPP results in significant cell death at higher concentrations due to oxidative stress and apoptosis pathways.

Case Studies

- Reproductive Toxicity : A study on the reproductive toxicity of phthalates found that exposure to similar compounds resulted in decreased sperm quality and altered hormonal profiles in male rats. Although specific data on BPP was not included, the findings suggest a potential risk for similar compounds .

- Liver Effects : A review highlighted that phthalates can cause liver hypertrophy and hyperplasia through activation of peroxisome proliferator-activated receptor alpha (PPARα). This mechanism may also apply to BPP, warranting further research into its hepatic effects .

In Vitro Studies

- Cell Viability Assays : In vitro assays using human liver cells demonstrated that BPP exposure led to a dose-dependent decrease in cell viability, indicating significant cytotoxicity at concentrations above 100 µM .

- Gene Expression Analysis : Transcriptomic analyses revealed that exposure to BPP alters expression levels of genes involved in apoptosis and oxidative stress response pathways .

Data Tables

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Cytotoxicity | Reduced cell viability | |

| Endocrine disruption | Altered hormonal signaling | |

| Liver toxicity | Induced hypertrophy |

The biological activity of BPP is primarily mediated through:

- Hormonal Modulation : Interference with estrogen and androgen signaling pathways.

- Oxidative Stress : Induction of reactive oxygen species (ROS), leading to cellular damage.

- Apoptosis Pathways : Activation of caspase cascades resulting in programmed cell death.

Environmental Impact

BPP's widespread use as a plasticizer raises concerns about its persistence and bioaccumulation in aquatic environments. Studies have detected phthalates in marine mammals, indicating ecological risks associated with plastic pollution .

Propriétés

IUPAC Name |

dipentan-3-yl benzene-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-5-13(6-2)21-17(19)15-11-9-10-12-16(15)18(20)22-14(7-3)8-4/h9-14H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPROBPRIENGOGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC(=O)C1=CC=CC=C1C(=O)OC(CC)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.